N-Hexyl-2-pyrrolidinone
Overview
Description
N-Hexyl-2-pyrrolidinone is a compound with the molecular formula C10H19NO . It is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents .
Synthesis Analysis
The synthesis of pyrrolidinones can be achieved through various methods, offering a great scope in the field of medicinal chemistry . Synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of N-Hexyl-2-pyrrolidinone consists of a pyrrolidinone ring attached to a hexyl group . The pyrrolidinone ring is a five-membered lactam .Chemical Reactions Analysis
Pyrrolidinones are involved in a variety of chemical reactions. They are used as intermediates in medicinal and organic chemistry . They can undergo various reactions to synthesize different derivatives .Physical And Chemical Properties Analysis
N-Hexyl-2-pyrrolidinone has a molecular weight of 169.26 . It has a melting point of 4 ºC, a boiling point of 278 ºC, and a flash point of 116 ºC. Its density is 0.940, and it has a refractive index of 1.4630 .Scientific Research Applications
Medicinal Chemistry
Pyrrolidinone derivatives are versatile lead compounds for designing powerful bioactive agents . They have various significant biological activities and can be used for the future development of novel compounds active against different infections and diseases .
Antimicrobial Activity
Pyrrolidinone derivatives have shown antimicrobial activity . The specific methods of application or experimental procedures and the results or outcomes obtained would require more specific research.
Anticancer Activity
Pyrrolidinone derivatives have also been found to have anticancer activity . The specific methods of application or experimental procedures and the results or outcomes obtained would require more specific research.
Anti-inflammatory Activity
Pyrrolidinone derivatives have anti-inflammatory properties . The specific methods of application or experimental procedures and the results or outcomes obtained would require more specific research.
Antidepressant Activity
Pyrrolidinone derivatives have shown antidepressant activity . The specific methods of application or experimental procedures and the results or outcomes obtained would require more specific research.
Industrial Applications
Pyrrolidinone derivatives are used in various industrial applications . For example, N-Vinyl-2-pyrrolidone can be used in the production of wood . It can also be added to the formulation of UV-curable coatings to form a flexible and hard plastic film . NVP can improve the elongation and viscosity of high and low light coatings by adding NVP into radiation medical formulations .
Synthesis of Alkaloids and Unusual β-Amino Acids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Production of Crop Protection Agents
N-(2-Hydroxyethyl)-2-Pyrrolidone (HEP) is a versatile chemical intermediate. It proves essential as (co)-solvent for the production of crop protection agents .
Electronic, Coating and Inkjet Formulations
HEP is also used in electronic, coating and inkjet formulations .
Solvent and Low-Foaming Surfactant
N-Octyl-2-Pyrrolidone (NOP) is a versatile chemical intermediate used particularly as a solvent and low-foaming surfactant .
Production of Crop Protection Active Ingredients
Among other things, NOP is used as a solvent in the production of crop protection active ingredients .
Wetting Agent in Dishwashing Detergents
NOP is also used as a wetting agent in dishwashing detergents .
Various Automotive Applications
properties
IUPAC Name |
1-hexylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-8-11-9-6-7-10(11)12/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWUFGWWCWMUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197504 | |
Record name | 2-Pyrrolidinone, 1-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hexyl-2-pyrrolidinone | |
CAS RN |
4838-65-7 | |
Record name | 1-Hexyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4838-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 1-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 1-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrrolidinone, 1-hexyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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